Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate
Description
Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a trifluoromethyl (-CF₃) group at the 4-position, chlorine at the 5-position, and fluorine at the 2-position of the benzene ring.
Properties
Molecular Formula |
C10H7ClF4O2 |
|---|---|
Molecular Weight |
270.61 g/mol |
IUPAC Name |
ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)5-3-7(11)6(4-8(5)12)10(13,14)15/h3-4H,2H2,1H3 |
InChI Key |
LDDXOTMRUIYMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reagents like thionyl chloride (SOCl2) for halogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The presence of electronegative atoms like fluorine and chlorine can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)Benzoate (CAS 1805457-70-8) Structure: Trifluoromethyl at 3-position, chlorine at 2-position, fluorine at 5-position. Molecular Formula: C₁₀H₇ClF₄O₂ (MW: 264.61 g/mol). Key Differences: The trifluoromethyl group’s position (3 vs. 4) alters steric hindrance and electronic distribution.
Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate (CAS 1823375-29-6)
- Structure : Hydroxyl (-OH) at 2-position instead of an ester group.
- Molecular Formula : C₉H₈ClFO₃ (MW: 218.61 g/mol).
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing stability under acidic conditions compared to the fully esterified target compound .
Halogen Substitution Variations
Ethyl 2-Bromo-5-(Trifluoromethyl)Benzoate
- Benoxaprofen Ethyl Ester (CAS 51234-41-4) Structure: Propionic acid ethyl ester derivative with a trifluoromethylphenyl group. Key Differences: The extended alkyl chain and carboxylic acid moiety (in the parent drug) influence bioavailability and anti-inflammatory activity, contrasting with the simpler benzoate ester structure of the target compound .
Physicochemical and Functional Comparisons
Data Table: Key Properties of Selected Benzoate Derivatives
*Hypothetical data inferred from analogs.
Research Findings
- Synthetic Accessibility: highlights that trifluoromethyl-substituted thiazole benzoates require controlled heating and ethanol recrystallization, suggesting that the target compound’s synthesis may demand similar conditions .
- Regulatory Considerations : Impurity profiles (e.g., benzoate hydrochloride derivatives in ) indicate that trifluoromethyl positioning impacts chromatographic behavior and regulatory compliance in pharmaceuticals .
Biological Activity
Ethyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate is a synthetic compound with notable potential in various biological applications. Its unique chemical structure, characterized by the presence of halogen substituents and a trifluoromethyl group, contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHClFO, and it has a CAS number of 1805034-38-1. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms increases its binding affinity, potentially leading to enhanced pharmacological effects. Specifically, the trifluoromethyl group may modulate the activity of certain proteins by altering their conformation or stability.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. This property suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Research has also pointed towards anti-inflammatory properties of the compound. In vitro studies suggest that it may reduce inflammatory markers, making it a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
There are indications that this compound may possess anticancer activities . Initial studies have shown that it can inhibit cancer cell proliferation in specific cancer lines, although detailed mechanisms remain to be elucidated. Further research is needed to confirm these findings and explore the underlying pathways.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, it is useful to compare it with other structurally similar compounds. The following table summarizes the biological activities of selected related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Positive | Promising |
| Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | High | Moderate | Moderate |
| Trifluoromethyl benzoate | Low | Low | Variable |
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests a potential application in developing new antibiotics.
- Anti-inflammatory Research : In vitro assays indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential for treating conditions like arthritis or other inflammatory disorders.
- Cancer Cell Proliferation : Research involving cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
